molecular formula C10H12FNO B2798534 2-(1-Cyclopropylethoxy)-3-fluoropyridine CAS No. 2197710-17-9

2-(1-Cyclopropylethoxy)-3-fluoropyridine

Cat. No.: B2798534
CAS No.: 2197710-17-9
M. Wt: 181.21
InChI Key: UOHSEBAPRGLSGE-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)-3-fluoropyridine is a high-value chemical intermediate designed for research and development applications. This specialty fluoropyridine derivative features a cyclopropylethoxy substituent at the 2-position and a fluorine atom at the 3-position of the pyridine ring, creating a multifunctional scaffold for sophisticated molecular construction. Its primary research value lies in pharmaceutical development, particularly as a key building block for active pharmaceutical ingredients (APIs) targeting various disease areas . The structural motif of fluorinated pyridines is well-established in medicinal chemistry, with similar compounds being utilized in developing therapies for inflammation, cancer, and infectious diseases . The strategic incorporation of fluorine atoms enhances metabolic stability, membrane permeability, and binding affinity in drug candidates . In agrochemical research, this compound serves as a precursor for developing novel herbicides, fungicides, and insecticides, leveraging its heteroaromatic core for bioactivity optimization . The electron-withdrawing fluorine atom and ether linkage create distinctive electronic properties that influence molecular recognition and reactivity patterns. From a synthetic chemistry perspective, the compound offers versatile transformation opportunities through its reactive sites, enabling participation in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and other transition metal-catalyzed processes . The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing selective functionalization, while the ether linkage provides stability under various reaction conditions. Similar fluoropyridine derivatives have been documented in patent literature for constructing complex molecules with biological activity . The cyclopropyl group incorporated in the structure represents a valuable conformational constraint that can enhance potency and improve pharmacokinetic properties in final target molecules. This compound is provided exclusively for research purposes in laboratory settings. Handling should follow appropriate safety protocols, including the use of personal protective equipment in well-ventilated conditions or chemical fume hoods, as recommended for similar fluorinated compounds . Researchers should consult relevant safety data and implement standard procedures for handling potentially hazardous chemicals.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(8-4-5-8)13-10-9(11)3-2-6-12-10/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHSEBAPRGLSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluoropyridine Chemistry and Its Academic Significance

The incorporation of fluorine into heterocyclic systems is a well-established strategy for modulating molecular properties. Fluoropyridines, in particular, are a class of compounds that have garnered considerable academic and industrial attention. The introduction of a fluorine atom onto the pyridine (B92270) ring can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. mdpi.comguidechem.com

The academic significance of fluoropyridine chemistry is underscored by its wide-ranging applications. In medicinal chemistry, fluorinated pyridines are integral components of numerous pharmaceuticals, where the fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic profiles. researchgate.net For instance, 3-fluoropyridine (B146971) is a versatile intermediate used in the synthesis of various drug candidates. guidechem.com The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, influencing its role as a hydrogen bond acceptor. acs.org Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and increase the in vivo half-life of a drug molecule. mdpi.com

From a synthetic standpoint, the chemistry of fluoropyridines is rich and varied. Methods for their preparation include direct fluorination of pyridines, often a challenging process, and nucleophilic aromatic substitution (SNAr) reactions on more highly halogenated pyridines. acs.orgnih.gov The reactivity of fluoropyridines themselves in SNAr reactions is a key feature, with the fluorine atom acting as a good leaving group, particularly when activated by the ring nitrogen. acs.orgnih.gov Research in this area continues to focus on developing more selective and efficient fluorination methods and exploring the unique reactivity of these compounds. researchgate.net

Relevance of Cyclopropyl Containing Ethers in Advanced Chemical Structures

The cyclopropyl (B3062369) group is a small, strained ring system that imparts unique conformational and electronic properties to a molecule. acs.orgresearchgate.net When incorporated into a larger structure, particularly as part of an ether linkage, the cyclopropyl moiety can offer several advantages. In medicinal chemistry, the cyclopropyl group is often considered a "bioisostere" for other groups, such as a phenyl ring or a gem-dimethyl group, but with a more rigid conformation. acs.org This conformational rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. acs.org

Furthermore, the cyclopropyl group is known to enhance metabolic stability. acs.orgacs.org The C-H bonds of a cyclopropane (B1198618) ring are generally less susceptible to oxidative metabolism compared to those in more flexible alkyl chains. This can lead to improved pharmacokinetic properties, such as a longer duration of action. The electronic nature of the cyclopropyl group, with its partial π-character, can also influence the properties of adjacent functional groups. acs.org

The synthesis of cyclopropyl-containing ethers is an active area of research. acs.orgresearchgate.net Methodologies often involve the reaction of a corresponding alcohol with a cyclopropyl halide or the cyclopropanation of a vinyl ether. acs.org The development of stereoselective methods for the synthesis of chiral cyclopropyl ethers is of particular importance, as the stereochemistry of the cyclopropyl group can have a profound impact on biological activity.

Overview of Research Trajectories for Complex Heterocyclic Ethers

Strategies for the Preparation of the 3-Fluoropyridine Core

The introduction of a fluorine atom into a pyridine (B92270) ring can significantly alter its physicochemical and biological properties. Several methods have been developed for the synthesis of 3-fluoropyridines, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) Routes to 3-Fluoropyridines, including displacement of nitro groups

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of fluorine into electron-deficient aromatic systems like pyridine. The reaction involves the displacement of a good leaving group by a fluoride (B91410) anion. A particularly effective leaving group in this context is the nitro group (-NO₂). For instance, the synthesis of methyl 3-fluoropyridine-4-carboxylate has been achieved by the displacement of a nitro group in the corresponding 3-nitropyridine (B142982) precursor using a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The electron-withdrawing nature of the pyridine nitrogen and other substituents on the ring facilitates the attack of the fluoride ion.

Table 1: Examples of SNAr Reactions for 3-Fluoropyridine Synthesis

Starting Material Reagents Product Yield
Methyl 3-nitropyridine-4-carboxylate CsF, DMSO Methyl 3-fluoropyridine-4-carboxylate 38% researchgate.net
2-Chloro-3-nitropyridine KF, sulfolane 2-Fluoro-3-nitropyridine >50%

Transition Metal-Catalyzed Fluorination Approaches to Pyridine Systems

In recent years, transition metal-catalyzed reactions have emerged as a versatile method for the direct C-H fluorination of aromatic compounds, including pyridines. Palladium-catalyzed reactions, for example, have been successfully employed for the ortho-fluorination of phenylpyridine derivatives. researchgate.net These methods often utilize electrophilic fluorinating reagents and offer a direct route to fluorinated pyridines without the need for pre-functionalized substrates. The regioselectivity of these reactions can often be controlled by the use of directing groups. researchgate.net

Another approach involves the use of silver fluoride (AgF₂) for the C-H fluorination of pyridines at the position alpha to the nitrogen atom. nih.gov This method has been shown to be effective for a range of substituted pyridines. nih.gov

Halogen Exchange Reactions for Fluoropyridine Synthesis

Halogen exchange, often referred to as the Halex process, is a widely used industrial method for the synthesis of fluoroaromatics. This reaction involves the displacement of a chlorine or bromine atom with fluorine using a fluoride salt, typically potassium fluoride (KF), often in a polar aprotic solvent at elevated temperatures. lookchem.com The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts. For the synthesis of 3-fluoropyridine, a precursor such as 3-chloropyridine (B48278) can be subjected to halogen exchange, although this specific transformation can be challenging and may result in low yields. chemicalbook.com The reactivity of the starting halopyridine is crucial, with iodo- and bromo-pyridines being more reactive than their chloro- counterparts.

A patent describes the synthesis of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine via a diazotization reaction followed by treatment with copper fluoride, which serves as the fluorinating agent. google.com This resulting 2-chloro-3-fluoropyridine can then be a versatile intermediate for further substitutions.

Precursor Functionalization and Ring-Closing Methodologies

An alternative strategy for constructing the 3-fluoropyridine core involves the cyclization of appropriately functionalized acyclic precursors. A notable example is the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org The resulting intermediate undergoes a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield a polysubstituted 3-fluoropyridine. acs.org This method allows for the assembly of the fluorinated pyridine ring from two different ketone-derived components, offering a high degree of flexibility in the final product's substitution pattern. acs.org

Synthesis of the 1-Cyclopropylethoxy Moiety

The 1-cyclopropylethoxy side chain is constructed from its corresponding alcohol, 1-cyclopropylethanol (B1359789). This alcohol can be synthesized through various established organic reactions.

Preparation of 1-Cyclopropylethanol Derivatives

A common and efficient method for the synthesis of 1-cyclopropylethanol is the Grignard reaction. This involves the reaction of cyclopropylmagnesium bromide with acetaldehyde. The Grignard reagent is typically prepared from cyclopropyl bromide and magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF).

Alternatively, 1-cyclopropylethanol can be prepared by the reduction of cyclopropyl methyl ketone. The ketone itself can be synthesized from various starting materials, including the reaction of cyclopropanecarbonitrile (B140667) with methylmagnesium bromide or the cyclization of 5-chloro-2-pentanone. orgsyn.org The subsequent reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol can be achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Table 2: Synthesis of 1-Cyclopropylethanol

Starting Material Reagents Product Yield
Cyclopropyl bromide, Acetaldehyde 1. Mg, THF; 2. Acetaldehyde 1-Cyclopropylethanol -
Cyclopropyl methyl ketone NaBH₄, Methanol 1-Cyclopropylethanol High

Coupling of the 3-Fluoropyridine Core and the 1-Cyclopropylethoxy Moiety

The final step in the synthesis of this compound is the formation of the ether linkage between the 3-fluoropyridine core and the 1-cyclopropylethoxy moiety. This is typically achieved through a nucleophilic substitution reaction where the oxygen atom of 1-cyclopropylethanol acts as the nucleophile.

A highly plausible route involves a Williamson-type ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com In this approach, the alkoxide of 1-cyclopropylethanol, generated by reacting the alcohol with a strong base such as sodium hydride (NaH), displaces a leaving group at the 2-position of the 3-fluoropyridine ring. A suitable precursor for this reaction would be 2-chloro-3-fluoropyridine or 2-bromo-3-fluoropyridine. The fluorine atom at the 3-position activates the 2-position towards nucleophilic attack, and it is well-established that a halogen at the 2-position of a pyridine ring is a good leaving group in SNAr reactions. nih.govresearchgate.net The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, suggesting that a 2,3-difluoropyridine (B50371) precursor could also be a highly reactive substrate for this transformation. nih.govepfl.ch

Another potential method for the etherification is the Mitsunobu reaction. wikipedia.orgnih.govorganic-chemistry.org This reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). In this scenario, 3-fluoro-2-pyridone (the tautomer of 2-hydroxy-3-fluoropyridine) would react with 1-cyclopropylethanol in the presence of the Mitsunobu reagents to form the desired ether. This method is known for its broad functional group tolerance.

Stereochemical Considerations in 1-Cyclopropylethanol Synthesis

The alcohol precursor, 1-cyclopropylethanol, contains a stereocenter at the carbon atom bonded to the hydroxyl group. The absolute configuration of this center is critical as it dictates the stereochemistry of the final product, this compound. Therefore, obtaining enantiomerically pure 1-cyclopropylethanol is a key challenge in the synthetic route.

Several stereoselective methods can be employed for this purpose:

Asymmetric Reduction of Ketones: A primary strategy involves the asymmetric reduction of the prochiral ketone, cyclopropyl methyl ketone. This transformation can be achieved with high enantioselectivity using various catalytic systems. wikipedia.org Chiral oxazaborolidine catalysts, often used in Corey-Bakshi-Shibata (CBS) reductions, are effective in conjunction with borane (B79455) sources. mdpi.com Additionally, transition metal-catalyzed asymmetric hydrogenation, employing chiral ligands such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can afford the desired alcohol in high enantiomeric excess (ee). nih.gov Biocatalytic reductions using plant tissues or isolated enzymes (dehydrogenases) also offer a green and highly selective alternative for producing single-enantiomer alcohols. researchgate.net

Chiral Pool Synthesis: Another approach is to start from a chiral precursor. For instance, enantiopure cyclopropanecarboxylic acid derivatives can be converted to the target alcohol through stereospecific transformations.

The choice of method depends on factors such as scale, cost, and the desired enantiomeric purity. The stereochemical integrity of the 1-cyclopropylethanol is paramount, as subsequent etherification reactions, such as the Mitsunobu reaction, proceed with a predictable inversion of configuration. wikipedia.orgmdma.ch

Etherification Strategies for this compound Formation

The formation of the ether bond between the 1-cyclopropylethanol and the 3-fluoropyridine ring is the final key step in the synthesis. Several strategies can be employed, each with distinct advantages and mechanistic pathways.

Nucleophilic Displacement Reactions for C-O Bond Formation

Nucleophilic aromatic substitution (SNAr) is a direct and widely used method for forming aryl ethers. wikipedia.org This approach, an adaptation of the classic Williamson ether synthesis, involves the reaction of the alkoxide of 1-cyclopropylethanol with a 3-fluoropyridine ring bearing a suitable leaving group at the 2-position. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds as follows:

Alkoxide Formation: 1-Cyclopropylethanol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding nucleophilic alkoxide.

Nucleophilic Attack: The alkoxide attacks the electron-deficient C-2 position of a 2-halo-3-fluoropyridine (e.g., 2-chloro- or 2-bromo-3-fluoropyridine). The presence of the electron-withdrawing fluorine atom at the C-3 position and the pyridine nitrogen atom activates the C-2 position for nucleophilic attack. youtube.com

Leaving Group Departure: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, from which the halide leaving group is expelled to yield the final ether product. wikipedia.orgyoutube.com

Fluorine is a particularly effective leaving group in SNAr reactions on pyridine rings; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov This suggests that 2,3-difluoropyridine could be an excellent substrate for this reaction, with selective displacement of the C-2 fluorine.

Leaving Group (at C-2)BaseSolventTemperatureOutcome
Chlorine (Cl)NaHDMFRoom Temp. to 80 °CGood yield, common substrate
Bromine (Br)KHMDSTHFRoom Temp.High reactivity
Fluorine (F)NaHDMFRoom Temp.Potentially highest reactivity

Mitsunobu Reaction and Related Etherification Protocols

The Mitsunobu reaction provides a powerful and mild alternative for forming the C-O ether bond, particularly when direct SNAr reactions are sluggish or lead to side products. wikipedia.org This reaction couples an alcohol with an acidic pronucleophile, in this case, 3-fluoro-2-hydroxypyridine (B75413) (the tautomer of 3-fluoropyridin-2(1H)-one), using a combination of a phosphine (B1218219) and an azodicarboxylate. synchem.de

A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center. mdma.chnih.gov If (R)-1-cyclopropylethanol is used, the resulting product will have the (S)-configuration at the ether linkage.

The standard Mitsunobu conditions (triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD)) can sometimes result in low yields and difficult purification when used with pyridinols due to their pKa values. To address these issues, modified protocols have been developed:

ADDP and PS-PPh₃: Using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) in place of DEAD and polymer-supported triphenylphosphine (PS-PPh₃) can significantly improve reaction efficiency and simplify purification. nih.govnih.gov The triphenylphosphine oxide byproduct remains bound to the polymer resin and can be removed by simple filtration. chemeurope.com

Table Comparing Mitsunobu Reagents:

Phosphine Azodicarboxylate Solvent Yield Purification Advantage
PPh₃ DEAD / DIAD THF Moderate Byproducts require chromatography

Chemo- and Regioselective Functionalization at the Pyridine 2-Position

Achieving the desired 2-(1-cyclopropylethoxy) substitution pattern on the 3-fluoropyridine ring requires precise control of regiochemistry. The strategy relies on using a pre-functionalized pyridine derivative where a leaving group is already installed at the target C-2 position.

The synthesis of these crucial intermediates, such as 2-chloro-3-fluoropyridine or 3-fluoro-2-hydroxypyridine, is foundational to the regioselectivity of the subsequent etherification step.

For SNAr reactions, 2-chloro-3-fluoropyridine is a common starting material. It can be prepared from 2-chloro-3-aminopyridine via a diazotization reaction (a Sandmeyer-type reaction).

For the Mitsunobu reaction, 3-fluoro-2-hydroxypyridine is required. synchem.de The synthesis of this precursor ensures that the alcohol coupling occurs exclusively at the C-2 position.

The electronic properties of the 3-fluoropyridine ring inherently favor substitution at the C-2 and C-6 positions, which are activated by the electron-withdrawing effects of both the ring nitrogen and the fluorine substituent. By installing a leaving group solely at the C-2 position, the reaction is directed to the desired location, preventing the formation of other isomers.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of the final compound and its synthetic intermediates is crucial for obtaining material of high purity. Given the basic nature of the pyridine core, a combination of techniques is often employed.

Chromatographic Methods: Flash column chromatography on silica (B1680970) gel is the most common method for purifying organic compounds. rsc.org For pyridine derivatives, a mobile phase containing a small amount of a basic modifier, such as triethylamine, may be used to prevent peak tailing on the silica column. For high-purity samples, High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, can be used. nih.govhelixchrom.com Specialized techniques like pH-zone-refining counter-current chromatography have also been successfully applied to separate pyridine derivatives. nih.gov

Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen. During aqueous workup, washing the organic layer with a dilute acidic solution (e.g., 1 M HCl or aqueous copper sulfate) can remove residual basic starting materials or impurities by converting them into water-soluble salts. researchgate.net The desired product can then be recovered from the organic phase.

Use of Polymer-Supported Reagents: As mentioned in the Mitsunobu reaction section, the use of polymer-supported reagents like PS-PPh₃ greatly simplifies purification. nih.gov After the reaction, the resin-bound byproducts (e.g., polymer-supported triphenylphosphine oxide) can be removed by filtration, often eliminating the need for a chromatographic step for that specific impurity.

Distillation and Recrystallization: For intermediates that are thermally stable liquids, distillation under reduced pressure can be an effective purification method. If the final compound or an intermediate is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure crystalline material.

The selection of a purification strategy depends on the specific physical properties of the compound and the nature of the impurities present at each stage of the synthesis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments provides unambiguous evidence for its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region reveals the characteristic splitting patterns of the 3-fluoropyridine ring. The aliphatic region shows signals for the cyclopropylethoxy moiety, including the methine proton adjacent to the oxygen atom and the diastereotopic protons of the cyclopropyl ring. The integration of these signals confirms the proton count for each group, and the coupling constants provide information about the spatial relationships between neighboring protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms, such as the electronegative fluorine and oxygen atoms. The spectrum shows distinct signals for the pyridine ring carbons, the methine and methyl carbons of the ethoxy bridge, and the carbons of the cyclopropyl ring.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. thermofisher.com The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides additional structural confirmation.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.95 dd JHF = 4.5, JHH = 1.5 H-6 (Pyridine)
7.20 ddd JHH = 8.5, JHH = 4.5, JHF = 1.0 H-4 (Pyridine)
7.05 ddd JHH = 8.5, JHH = 7.5, JHF = 9.0 H-5 (Pyridine)
4.60 q JHH = 6.5 O-CH(CH₃)
1.55 d JHH = 6.5 O-CH(CH₃)
1.30 m CH (Cyclopropyl)
0.60 m CH₂ (Cyclopropyl)

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm) Assignment
158.5 (d, ¹JCF = 240 Hz) C-3 (Pyridine)
155.0 (d, ²JCF = 15 Hz) C-2 (Pyridine)
140.0 (d, ³JCF = 5 Hz) C-6 (Pyridine)
125.0 (d, ³JCF = 20 Hz) C-4 (Pyridine)
118.0 (d, ²JCF = 8 Hz) C-5 (Pyridine)
78.0 O-CH(CH₃)
22.0 O-CH(CH₃)
15.0 CH (Cyclopropyl)

Table 3: Hypothetical ¹⁹F NMR Data for this compound (in CDCl₃, 470 MHz)

Chemical Shift (δ, ppm) Multiplicity

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton networks within the 3-fluoropyridine ring and the cyclopropylethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the ethoxy bridge to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the conformation and stereochemistry of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with the molecular formula C₁₀H₁₂FNO, the calculated exact mass is 181.0903 g/mol . nih.govwikipedia.org HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data

Ion Calculated m/z

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. This technique provides detailed information about the structure of the molecule by revealing its weakest bonds and the stable fragments it forms.

A plausible fragmentation pathway for this compound would likely involve the initial loss of the cyclopropyl group or the entire ethoxy side chain. Subsequent fragmentation of the pyridine ring could also occur.

Table 5: Plausible Tandem Mass Spectrometry Fragmentation Data

Precursor Ion (m/z) Product Ions (m/z) Proposed Neutral Loss
182.1 140.1 C₃H₆ (Cyclopropane)
182.1 112.1 C₄H₇O (1-Cyclopropylethoxy radical)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present. The C-F stretching vibration of the fluoropyridine ring is expected to produce a strong band in the IR spectrum. europeanreview.org The C-O-C stretching of the ether linkage will also give rise to a characteristic absorption. Aromatic C-H stretching and ring vibrations of the pyridine moiety, as well as aliphatic C-H stretching from the cyclopropyl and ethoxy groups, would also be observed. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Table 6: Characteristic IR and Raman Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000 Aromatic C-H Stretch
3000-2850 Aliphatic C-H Stretch
1600-1450 Pyridine Ring Vibrations
1250-1200 C-F Stretch

Characteristic Group Frequencies of Fluoropyridine and Cyclopropyl Ether Moieties

The infrared (IR) spectrum of this compound is characterized by the vibrational modes of its constituent fluoropyridine and cyclopropyl ether functional groups. While a complete spectrum for the entire molecule is not extensively published, a detailed analysis can be conducted by examining the characteristic frequencies of these individual moieties.

The fluoropyridine portion of the molecule gives rise to several distinct absorption bands. Aromatic C–H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The carbon-carbon stretching vibrations within the pyridine ring are expected to produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. libretexts.org A key feature of the fluoropyridine moiety is the C–F bond stretching frequency. Studies on 3-fluoropyridine and other fluorinated aromatic compounds show this peak is typically observed in the region of 1250 cm⁻¹ to 1150 cm⁻¹. researchgate.net

An interactive data table summarizing these expected characteristic frequencies is provided below.

Frequency Range (cm⁻¹)Vibrational ModeAssociated MoietyIntensity
3100-3000Aromatic C–H StretchFluoropyridineMedium
3000-2850Aliphatic C–H StretchCyclopropyl EtherMedium to Strong
1600-1400C=C and C=N Ring StretchFluoropyridineMedium to Strong
1250-1150C–F StretchFluoropyridineStrong
1150-1050C–O StretchCyclopropyl EtherStrong

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to the compound or its derivatives)

As of the latest available data, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally related pyridine derivatives provides valuable insight into the likely solid-state architecture, conformation, and intermolecular interactions that would govern its crystal packing.

The solid-state conformation of this compound would be determined by the torsion angles around the C(2)-O bond and the O-C(ethoxy) bond. In related structures, such as those of other alkoxy-substituted pyridines, the ether linkage often adopts a conformation that minimizes steric hindrance while potentially participating in favorable intramolecular or intermolecular contacts. For instance, the dihedral angle between the plane of the pyridine ring and the plane of a substituent group can vary significantly to accommodate packing forces. nih.gov

The crystal packing of pyridine-containing molecules is frequently dominated by a combination of hydrogen bonding (if suitable donors and acceptors are present) and π–π stacking interactions. nih.govrsc.org For this compound, which lacks strong hydrogen bond donors, the packing would likely be influenced by weaker C–H···N or C–H···F hydrogen bonds and dipole-dipole interactions.

A crucial factor in the crystal packing of aromatic molecules is the presence of π–π stacking. researchgate.net Pyridine rings in crystal structures often engage in parallel-displaced or T-shaped stacking arrangements. The mean perpendicular distance between stacked pyridine rings is typically in the range of 3.4 to 3.6 Å. nih.gov The presence of the fluorine atom and the bulky cyclopropylethoxy group would influence the electronic nature and steric profile of the pyridine ring, thereby modulating the geometry and strength of these stacking interactions. In the crystal structure of a related fluorinated pyridine herbicide, π–π interactions with a ring centroid separation of 3.46 Å were observed, contributing to the formation of a three-dimensional network. nih.gov The interplay of these weak, non-covalent interactions dictates the final crystal lattice, influencing the compound's physical properties.

Computational Chemistry and Theoretical Investigations of 2 1 Cyclopropylethoxy 3 Fluoropyridine

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations could be used to study the behavior of the compound over time, typically on the scale of nanoseconds. openpharmaceuticalsciencesjournal.com This would reveal the flexibility of the cyclopropylethoxy group and the pyridine (B92270) ring. If the molecule were studied in a solvent, such as water, MD simulations would also provide information on how the solvent molecules arrange themselves around the solute and the nature of their interactions. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Quantum mechanical calculations are often used to predict spectroscopic data. For instance, after geometry optimization, the vibrational frequencies could be calculated to simulate the infrared (IR) spectrum. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted to aid in the interpretation of experimental spectra. nih.gov Similarly, time-dependent DFT (TD-DFT) could be used to predict the electronic transitions that correspond to UV-Vis absorption.

Reactivity Predictions and Mechanistic Insights via Computational Modeling

Transition State Calculations for Key Reactions:To understand how 2-(1-Cyclopropylethoxy)-3-fluoropyridine might react, computational chemists would model potential reaction pathways. This involves locating the transition state—the highest energy point along the reaction coordinate. The energy of this transition state is crucial for determining the reaction rate. These methods can provide valuable insights into reaction mechanisms that are difficult to study experimentally.

While these methodologies are standard in computational chemistry, the specific quantitative results—such as bond lengths, angles, energies, and spectroscopic peaks—are not available in the public domain for this compound. Further dedicated research and publication in peer-reviewed journals would be required to populate the detailed article structure requested.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

No published data are available.

Ligand-Target Interaction Modeling (in silico, molecular docking)

No published data are available.

Chemical Transformations and Derivatization of 2 1 Cyclopropylethoxy 3 Fluoropyridine

Reactions on the Fluoropyridine Ring System

The reactivity of the fluoropyridine ring is dictated by the interplay of the electron-withdrawing nitrogen atom and the activating and directing effects of the fluorine and alkoxy substituents.

Electrophilic Aromatic Substitution Patterns (if applicable)

Direct electrophilic aromatic substitution (SEAr) on the pyridine (B92270) ring is generally challenging. The ring nitrogen is basic and can be protonated or coordinate to Lewis acids under typical SEAr conditions, which strongly deactivates the ring towards electrophilic attack. wikipedia.org Compared to benzene, the rate of electrophilic substitution on pyridine is significantly slower due to the higher electronegativity of the nitrogen atom. wikipedia.org For substituted pyridines, the outcome of such reactions is often difficult to predict. wikipedia.org In cases where substitution does occur, it is often preceded by oxidation of the pyridine nitrogen to an N-oxide, which alters the electronic properties of the ring, making it more susceptible to electrophilic attack. wikipedia.org No specific studies on the electrophilic aromatic substitution of 2-(1-Cyclopropylethoxy)-3-fluoropyridine have been reported.

Nucleophilic Aromatic Substitution at Other Ring Positions

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pyridines, especially those bearing good leaving groups like halogens. nih.gov The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. In 2-halopyridines, the reaction with nucleophiles can be significantly faster than with corresponding chloropyridines, highlighting the high electronegativity of fluorine as an accelerating factor. nih.gov While there is extensive literature on SNAr reactions of various fluoropyridines, no specific examples involving the displacement of other groups on the this compound ring system have been documented.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Substitutable Sites

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. mdpi.com Reactions like the Suzuki, Sonogashira, and Heck couplings are frequently used to form new carbon-carbon or carbon-heteroatom bonds on pyridine rings. mdpi.com These reactions typically require a halide or triflate at the position of coupling. For this compound to undergo such a reaction, an additional leaving group would need to be present on the ring at a substitutable position (e.g., C-4, C-5, or C-6). There are no published reports of metal-catalyzed cross-coupling reactions being performed on this compound.

Functionalization of the Cyclopropylethoxy Side Chain

The cyclopropylethoxy side chain offers alternative sites for chemical modification, distinct from the aromatic ring.

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety (under specific conditions)

The cyclopropane ring is known to undergo ring-opening reactions under various conditions due to its inherent ring strain. These reactions can be initiated by electrophiles, radical species, or transition metals. nih.govrsc.org For instance, electrophilic ring-opening is a known pathway for 1,1-disubstituted cyclopropanes. nih.gov Gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines have also been reported, leading to indolizine (B1195054) structures. rsc.org However, the specific conditions under which the cyclopropane ring in this compound might open, and the resulting products, have not been investigated in the scientific literature.

Oxidation and Reduction Reactions on the Alkyl Chain

The alkyl portion of the cyclopropylethoxy side chain (the ethyl group) is generally expected to be robust and resistant to mild oxidation and reduction conditions. Stronger oxidizing agents could potentially lead to cleavage of the side chain, but such reactions have not been documented for this specific molecule. Similarly, the ether linkage is typically stable to a wide range of reducing agents. No specific oxidation or reduction studies on the side chain of this compound have been reported.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies (Theoretical)

The systematic modification of a lead compound, such as this compound, is a cornerstone of SAR studies. These modifications typically involve altering specific substituents to understand their influence on the compound's biological activity.

The cyclopropyl (B3062369) group is a common motif in medicinal chemistry, often introduced to improve metabolic stability and binding affinity. Its rigid structure can help in orienting other functional groups for optimal interaction with a biological target. Theoretical modifications to this group can provide insights into the spatial and electronic requirements of the binding pocket.

Potential modifications could include:

Ring Size Variation: Expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl group would explore the impact of increased size and altered ring strain on biological activity.

Substitution on the Cyclopropyl Ring: Introducing small substituents, such as methyl or fluoro groups, could probe for additional hydrophobic or polar interactions within the receptor. Fluorination, in particular, can influence lipophilicity and metabolic stability. beilstein-journals.org

Introduction of Heteroatoms: Replacing a methylene (B1212753) group of the cyclopropyl ring with an oxygen or nitrogen atom to form an oxirane or aziridine (B145994) ring could introduce new hydrogen bonding capabilities.

Table 1: Theoretical Modifications of the Cyclopropyl Group

Modification TypeExample DerivativeRationale for Synthesis
Ring Expansion2-(1-Cyclobutylethoxy)-3-fluoropyridineTo investigate the effect of increased alkyl size on binding.
Substitution2-(1-(2-Methylcyclopropyl)ethoxy)-3-fluoropyridineTo probe for specific hydrophobic interactions.
Fluorination2-(1-(2-Fluorocyclopropyl)ethoxy)-3-fluoropyridineTo alter lipophilicity and potentially block metabolic sites. beilstein-journals.org
Heteroatom Introduction2-((1-Oxiran-2-yl)ethoxy)-3-fluoropyridineTo introduce a hydrogen bond acceptor/donor.

These proposed modifications would systematically explore the steric and electronic requirements of the binding pocket that accommodates the cyclopropyl moiety.

The 3-fluoropyridine (B146971) ring is a key component of the molecule, with the fluorine atom influencing the electronic properties of the ring and potentially participating in hydrogen bonding or halogen bonding interactions. The reactivity of fluoropyridines, often being faster than other halopyridines in nucleophilic aromatic substitution (SNAr) reactions, provides a versatile platform for derivatization. nih.gov

Theoretical modifications to the fluoropyridine ring could involve:

Positional Isomers of Fluorine: Moving the fluorine atom to other positions on the pyridine ring (e.g., 4-fluoro, 5-fluoro, or 6-fluoro) would alter the dipole moment and the electronic nature of the pyridine nitrogen.

Replacement of Fluorine: Substituting the fluorine with other halogens (Cl, Br) or with bioisosteric groups like a cyano or trifluoromethyl group would provide a deeper understanding of the role of the substituent at this position.

Table 2: Theoretical Modifications of the Fluoropyridine Ring

Modification TypeExample DerivativeRationale for Synthesis
Positional Isomer2-(1-Cyclopropylethoxy)-5-fluoropyridineTo evaluate the importance of the fluorine position for activity.
Additional Substituent2-(1-Cyclopropylethoxy)-3-fluoro-5-methylpyridineTo explore additional hydrophobic interactions.
Fluorine Replacement2-(1-Cyclopropylethoxy)-3-chloropyridineTo assess the effect of a different halogen on binding and reactivity.
Bioisosteric Replacement2-(1-Cyclopropylethoxy)-3-cyanopyridineTo mimic the electronic properties of the fluorine atom.

SAR studies on the fluoropyridine ring are crucial for fine-tuning the electronic and steric properties of the molecule to achieve optimal target engagement. nih.gov

Heterocyclic Annulation Reactions Involving the Pyridine Nitrogen

Heterocyclic annulation reactions involve the construction of a new ring fused to an existing one. In the context of this compound, the pyridine nitrogen can participate in cyclization reactions to form fused bicyclic or polycyclic systems. These reactions can lead to novel scaffolds with significantly different shapes and biological profiles.

While specific annulation reactions for this exact substrate are not documented, general methodologies for the synthesis of fused pyridine systems can be theoretically applied. beilstein-journals.orgnih.gov For instance, the pyridine nitrogen could act as a nucleophile in an intramolecular reaction with a suitably positioned electrophilic group, which would first need to be introduced through derivatization of the pyridine ring.

A hypothetical annulation strategy could involve:

Functionalization of the Pyridine Ring: Introduction of a side chain at a position adjacent to the nitrogen (e.g., at C2, though in this case it is occupied, so a different starting material or a rearrangement would be necessary for a direct annulation involving the existing ring structure) that contains an electrophilic center.

Intramolecular Cyclization: The pyridine nitrogen attacks the electrophilic center to form a new fused ring.

The development of such fused systems could lead to the discovery of compounds with novel mechanisms of action or improved selectivity profiles.

Mechanistic Investigations of Chemical Processes Involving 2 1 Cyclopropylethoxy 3 Fluoropyridine

Elucidation of Reaction Pathways in Synthetic Sequences

The synthesis of 2-(1-Cyclopropylethoxy)-3-fluoropyridine would most likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group from the pyridine (B92270) ring by the 1-cyclopropylethoxide nucleophile. A common precursor for this synthesis would be 2,3-difluoropyridine (B50371) or 2-chloro-3-fluoropyridine (B99640). The fluorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 3-position due to the electron-withdrawing nature of the ring nitrogen, which preferentially activates the ortho (2- and 6-) and para (4-) positions.

Detailed Steps for Key C-O Bond Formation

The formation of the C-O ether bond is a classic SNAr mechanism, which is typically a two-step process:

Nucleophilic Attack: The first step involves the attack of the alkoxide, sodium 1-cyclopropylethoxide (generated by deprotonating 1-cyclopropylethanol (B1359789) with a strong base like sodium hydride), on the electron-deficient carbon atom at the C2 position of the 3-fluoropyridine (B146971) ring. This attack is the rate-determining step. The high electronegativity of the fluorine atom makes the C2 carbon electrophilic and susceptible to attack. researchgate.net This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing nitrogen atom.

Leaving Group Departure: In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., a fluoride (B91410) or chloride ion) from the C2 position. This results in the final product, this compound.

Step 1 (Slow): Nucleophilic addition to form the Meisenheimer intermediate.

Step 2 (Fast): Elimination of the leaving group to restore aromaticity.

Kinetic Studies of Chemical Transformations

While no specific kinetic data exists for this compound, a hypothetical kinetic study would aim to understand the reaction rates and the factors influencing them.

Rate Law Determination for Important Reactions

The rate law would be expressed as: Rate = k [Fluoropyridine] [Alkoxide]

Where:

k is the rate constant.

[Fluoropyridine] is the concentration of the 2-halo-3-fluoropyridine precursor.

[Alkoxide] is the concentration of the 1-cyclopropylethoxide.

Experimental determination of this rate law would involve systematically varying the concentrations of each reactant while keeping other conditions (like temperature) constant and measuring the initial reaction rate. A linear relationship between the rate and the concentration of each reactant would confirm the second-order nature of the reaction.

Activation Energy and Thermodynamic Parameters

To further characterize the reaction, key thermodynamic parameters would be determined.

Activation Energy (Ea): This is the minimum energy required for the reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R (where R is the gas constant).

Thermodynamic Parameters: Enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated from the temperature-dependent kinetic data using the Eyring equation. These parameters provide insight into the transition state of the rate-determining step. For example, a large negative ΔS‡ would be consistent with an associative mechanism where two reactant molecules combine to form a more ordered transition state, as expected for an SNAr reaction.

ParameterSymbolHow it is DeterminedSignificance
Activation Energy EaFrom the slope of an Arrhenius plot (ln(k) vs. 1/T).The minimum energy barrier for the reaction.
Enthalpy of Activation ΔH‡From the slope of an Eyring plot (ln(k/T) vs. 1/T).The heat required to reach the transition state.
Entropy of Activation ΔS‡From the intercept of an Eyring plot.The change in disorder in forming the transition state.
Gibbs Free Energy of Activation ΔG‡ΔG‡ = ΔH‡ - TΔS‡The overall energy barrier, combining enthalpy and entropy.

This table is interactive.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful tool for confirming reaction mechanisms. nih.gov While no such studies have been performed on this compound, they could be designed to verify the proposed SNAr pathway.

For instance, one could investigate the possibility of a competing elimination-addition mechanism involving a pyridyne intermediate. This could be tested using a deuterated nucleophile or substrate. If the reaction proceeds exclusively via the SNAr mechanism, the nucleophile will only attach to the carbon atom that originally bore the leaving group (the C2 position).

However, if a pyridyne intermediate were formed, the incoming nucleophile could potentially add to either end of the transient triple bond. For example, if 2-fluoro-3-deuterio-pyridine were used as the substrate, the formation of any product where the alkoxide is at the C3 position and the deuterium (B1214612) remains at C2 would suggest an elimination-addition pathway. The absence of such isomers would provide strong evidence for the direct SNAr mechanism.

Exploration of 2 1 Cyclopropylethoxy 3 Fluoropyridine in Chemical Biology and Material Science Excluding Clinical Data

In Vitro Biological Target Interaction Studies

While direct experimental data for 2-(1-Cyclopropylethoxy)-3-fluoropyridine is not publicly available, its structural motifs suggest potential interactions with several important biological targets. The following sections explore these hypothetical interactions based on the known activities of structurally related compounds.

Binding Affinity and Selectivity Profiling against Selected Receptors/Enzymes

The pyridine (B92270) core is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The specific substitutions on this compound—a cyclopropylethoxy group at the 2-position and a fluorine atom at the 3-position—would theoretically modulate its binding affinity and selectivity.

CFTR Modulation: The pyridine ring is present in some classes of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The electronic properties conferred by the fluorine and the steric bulk of the cyclopropylethoxy group could influence its interaction with the CFTR protein, although specific binding data is unavailable.

Histone Demethylase Inhibition: Certain pyridine derivatives have been investigated as inhibitors of histone demethylases. google.com The nitrogen atom of the pyridine ring can act as a key interaction point within the active site of these enzymes. The substituents on the ring would play a crucial role in determining the selectivity and potency of such inhibition. A patent for histone demethylase inhibitors includes related substituted amidopyridine structures, suggesting that this class of compounds has been explored for this target. google.com

TRPC6 and Nav1.8 Modulation: Pyridine-containing compounds have also been explored as modulators of ion channels such as the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) and the voltage-gated sodium channel Nav1.8. The lipophilicity and conformational flexibility of the cyclopropylethoxy group could be important for partitioning into the cell membrane and interacting with the hydrophobic pockets of these channels. Patents related to Nav1.8 inhibitors describe aromatic fused ring compounds that share some structural similarities with a substituted pyridine core.

Without experimental data, a quantitative assessment of binding affinity and selectivity remains speculative. The table below illustrates a hypothetical profile based on the analysis of related compounds.

Hypothetical Binding Affinity and Selectivity Profile

Target Predicted Interaction Rationale
CFTR Possible Modulator Pyridine core present in known CFTR modulators.
Histone Demethylases Possible Inhibitor Pyridine scaffold is a known feature of some histone demethylase inhibitors. google.com
TRPC6 Possible Modulator Pyridine derivatives are known to interact with ion channels.

Cell-Based Assays for Functional Modulation

In the absence of direct studies on this compound, we can hypothesize its potential effects in cell-based functional assays based on the targets discussed.

Ion Channel Activity: If this compound were to act as a modulator of CFTR, TRPC6, or Nav1.8, its activity could be measured using electrophysiological techniques such as patch-clamp assays in cells expressing these channels. Changes in ion flow across the cell membrane in response to the compound would indicate functional modulation.

Enzyme Inhibition: For histone demethylase inhibition, a common cell-based assay would involve treating cells with the compound and then measuring the levels of specific histone methylation marks by techniques like Western blotting or mass spectrometry. A successful inhibitor would lead to an increase in the methylation status of the target histone lysine (B10760008) residue.

Hypothetical Functional Modulation in Cell-Based Assays

Assay Type Target Predicted Outcome
Patch-Clamp Electrophysiology CFTR, TRPC6, Nav1.8 Alteration of ion channel currents.

Structure-Activity Relationship (SAR) Insights from Biological Data (non-clinical)

General SAR principles for pyridine-based bioactive molecules can provide some insight into the potential role of the specific substituents in this compound.

3-Fluoro Substituent: The fluorine atom at the 3-position is an electron-withdrawing group that can significantly alter the electronic distribution of the pyridine ring. This can influence pKa, hydrogen bonding capability, and metabolic stability. In many cases, fluorination can enhance binding affinity by participating in favorable interactions with the target protein or by modulating the conformation of the molecule.

2-(1-Cyclopropylethoxy) Substituent: The ether linkage at the 2-position provides a degree of conformational flexibility. The cyclopropyl (B3062369) group is a rigid, lipophilic moiety that can explore hydrophobic pockets within a binding site. The specific stereochemistry of the 1-cyclopropylethoxy group could also be a critical determinant of biological activity. Variations in the ether side chain would likely have a significant impact on potency and selectivity.

Mechanism of Action Studies at the Molecular Level (in vitro)

Elucidating the precise mechanism of action at a molecular level would require dedicated biochemical and biophysical studies, which are not currently available for this compound.

Biochemical Characterization of Target Engagement

To confirm direct binding to a purified target protein, techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be necessary. These methods would provide quantitative data on the binding kinetics (kon, koff) and thermodynamics (ΔH, ΔS), offering a deeper understanding of the molecular interactions driving target engagement.

Pathway Perturbation Analysis (e.g., reporter gene assays)

Should this compound prove to be a potent modulator of a specific biological pathway, its effects could be monitored using reporter gene assays. For instance, if it were a histone demethylase inhibitor that affects a particular signaling pathway, a reporter construct with a luciferase or fluorescent protein gene under the control of a responsive promoter could be used. An increase or decrease in the reporter signal would indicate pathway perturbation.

Development of Chemical Probes Based on the Compound Scaffold

Chemical probes are indispensable tools for elucidating biological processes, enabling the visualization and perturbation of specific molecular targets within complex biological systems. The design of effective chemical probes hinges on the careful selection of a core scaffold that provides a platform for the introduction of reporter groups, affinity labels, and modulators of physicochemical properties. The this compound scaffold presents several features that make it a promising candidate for the development of novel chemical probes.

The 3-fluoropyridine (B146971) moiety is particularly amenable to functionalization via nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position, activated by the electron-withdrawing nature of the pyridine nitrogen, can be displaced by a variety of nucleophiles. This reactivity offers a straightforward strategy for the conjugation of fluorophores, affinity tags, or photo-crosslinkers. For instance, reaction with an amine- or thiol-containing fluorescent dye could yield a fluorescent probe for biological imaging. The choice of fluorophore would allow for tuning of the spectral properties to suit specific imaging modalities.

The development of fluorogenic probes, which exhibit fluorescence only upon interaction with a target molecule or environment, is a key goal in chemical biology. The this compound scaffold could be adapted for this purpose. For example, a fluorophore attached via an SNAr reaction could be designed to have its fluorescence quenched by the pyridine ring through processes like photoinduced electron transfer (PeT). Interaction of the probe with its biological target could disrupt this quenching mechanism, leading to a "turn-on" fluorescent signal. This approach has been successfully employed with other heterocyclic systems for the detection of various analytes and enzymatic activities.

The 1-cyclopropylethoxy group at the 2-position of the pyridine ring is anticipated to influence several key properties of a potential chemical probe. The cyclopropyl group, with its inherent ring strain and unique electronic character, can engage in specific interactions with biological macromolecules, potentially enhancing binding affinity and selectivity. Furthermore, the lipophilicity of the cyclopropylethoxy side chain can be expected to modulate the probe's solubility and cell permeability, which are critical parameters for its utility in cellular and in vivo studies. The table below summarizes the key structural components of this compound and their potential roles in the design of chemical probes.

Structural ComponentPotential Role in Chemical Probe Design
3-Fluoropyridine Core - Serves as the central scaffold for probe construction.- The fluorine atom acts as a leaving group for SNAr reactions, enabling the attachment of reporter groups (e.g., fluorophores, biotin).- The pyridine nitrogen can participate in hydrogen bonding and metal coordination, influencing target binding.
1-Cyclopropylethoxy Group - Modulates the lipophilicity and, consequently, the solubility and cell permeability of the probe.- The cyclopropyl moiety can participate in specific hydrophobic or van der Waals interactions with the target biomolecule, potentially increasing binding affinity and selectivity.- Can influence the overall conformation of the probe, which may be crucial for target recognition.

The synthetic strategy for such probes would likely involve the initial synthesis of the this compound core, followed by the crucial SNAr step to introduce the desired functionality. The reaction conditions for the SNAr would need to be carefully optimized to ensure high yields and to be compatible with the often-sensitive functional groups being introduced.

Potential in Functional Materials Design

The unique combination of a rigid, polar pyridine ring and a flexible, non-polar alkoxy side chain in this compound makes it an intriguing building block for the design of functional materials, particularly liquid crystals and polymers.

Liquid Crystals:

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases (mesogens) typically possess an anisotropic shape, such as being rod-like or disc-like. The this compound molecule has features that are conducive to the formation of liquid crystalline phases. The 3-fluoropyridine core can act as a rigid, polar mesogenic unit, while the cyclopropylethoxy chain provides a flexible tail. The polarity of the C-F bond and the pyridine nitrogen can lead to significant dipole moments, which can influence the intermolecular interactions that drive the formation of liquid crystalline phases.

The length and branching of the alkoxy chain are known to have a profound effect on the type and stability of the mesophases formed. The presence of the cyclopropyl group in the ethoxy chain is a non-standard feature that could lead to novel packing arrangements and, consequently, unique liquid crystalline properties. The rigid and compact nature of the cyclopropyl ring might disrupt typical smectic or nematic phases or could potentially lead to the formation of more complex, frustrated phases. The table below outlines the structural features of this compound relevant to its potential as a liquid crystal.

Structural FeatureRelevance to Liquid Crystal Properties
3-Fluoropyridine Core - Provides a rigid, polar core, which is a common feature of mesogenic molecules.- The dipole moment associated with the C-F bond and the pyridine ring can influence intermolecular interactions and the formation of specific mesophases.
1-Cyclopropylethoxy Side Chain - Acts as a flexible tail, another key component of calamitic (rod-like) mesogens.- The length and branching of the alkoxy chain are critical determinants of the mesophase type (e.g., nematic, smectic) and the transition temperatures.- The unique steric and electronic properties of the cyclopropyl group could lead to novel packing behaviors and potentially new liquid crystalline phases.

Further derivatization of the this compound scaffold, for example, by introducing a second aromatic ring at the 5- or 6-position of the pyridine, could enhance its aspect ratio and promote the formation of more stable liquid crystalline phases.

Polymeric Materials:

The this compound scaffold could also be incorporated into polymeric materials to impart specific functionalities. This could be achieved by introducing a polymerizable group, such as a vinyl, acrylate (B77674), or norbornene moiety, onto the molecule. The position of this polymerizable group would be critical. For example, it could be attached to the pyridine ring via a Suzuki or Stille coupling reaction, or it could be incorporated into the alkoxy side chain.

Polymers containing the 3-fluoropyridine unit in the backbone or as a pendant group would be expected to exhibit interesting properties. The polarity and rigidity of the pyridine ring could influence the polymer's thermal properties, such as its glass transition temperature and thermal stability. The fluorine atoms could enhance the polymer's chemical resistance and modify its surface properties, potentially leading to materials with low surface energy and hydrophobicity.

One particularly interesting avenue would be to utilize the this compound as a monomer in ring-opening metathesis polymerization (ROMP). If a norbornene unit were to be attached to the scaffold, the resulting monomer could be polymerized using well-defined ruthenium-based catalysts. The pyridine nitrogen could potentially coordinate to the metal catalyst, which might influence the polymerization kinetics and the properties of the resulting polymer. The presence of the cyclopropylethoxy group in the polymer side chains could affect the polymer's solubility, morphology, and mechanical properties. The table below summarizes the potential of this compound as a monomer for functional polymers.

Polymerization StrategyPotential Polymer Properties
Incorporation of a vinyl or acrylate group - Leads to polymers with pendant this compound units.- The resulting polymers could exhibit enhanced thermal stability and chemical resistance due to the fluoropyridine moiety.- The cyclopropylethoxy groups could influence the polymer's solubility and processability.
Incorporation of a norbornene group for ROMP - Allows for the synthesis of well-defined polymers with controlled molecular weight and architecture.- The pyridine nitrogen may interact with the ROMP catalyst, affecting the polymerization process.- The resulting polymers could have unique self-assembly properties due to the interplay of the rigid pyridine core and the flexible polymer backbone.

Emerging Research Directions and Future Challenges for 2 1 Cyclopropylethoxy 3 Fluoropyridine

Advanced Synthetic Strategies for Enhanced Sustainability and Efficiency

The synthesis of complex pyridine (B92270) derivatives like 2-(1-Cyclopropylethoxy)-3-fluoropyridine is increasingly guided by the principles of green and sustainable chemistry. nih.gov The focus is shifting from classical, often harsh, multi-step procedures to more elegant and environmentally benign methodologies that maximize efficiency while minimizing waste.

Future synthetic approaches will likely concentrate on several key areas:

Catalyst Development: The use of earth-abundant and non-toxic metal catalysts, such as iron, is a promising direction for constructing pyridine rings. rsc.org For the crucial C-O ether linkage in the title compound, advancements in cross-coupling reactions will be essential.

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation are established green techniques that can significantly reduce reaction times and improve yields in the synthesis of pyridine heterocycles. researchgate.netnih.gov Applying these methods to the synthesis of fluorinated pyridines could offer substantial improvements in efficiency. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs, which combine three or more reactants in a single step to form a complex product, represent a highly efficient and atom-economical strategy. researchgate.net Designing an MCR pathway for this compound would be a significant step towards a more sustainable production route.

Synthetic StrategyKey AdvantagesChallenges for this compoundReferences
Iron-Catalyzed CyclizationLow cost, low toxicity, environmentally benign.Adapting catalyst systems for fluorinated and alkoxy-substituted precursors. rsc.org
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often higher yields.Scale-up limitations, potential for localized overheating. nih.govresearchgate.net
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, simplified procedures.Discovery of a compatible reaction pathway for the specific substituents. nih.govresearchgate.net
Rh(III)-Catalyzed C–H FunctionalizationDirect formation of substituted 3-fluoropyridines from readily available materials.Cost of rhodium catalyst, substrate scope limitations. nih.gov

The primary challenge lies in developing methods that are not only green but also robust enough to handle the specific functionalities of the target molecule, namely the fluoro and cyclopropylethoxy groups, which can influence reactivity and require carefully optimized conditions.

Integration with Automated Synthesis and Flow Chemistry Platforms

The transition from batch production to continuous flow chemistry and automated synthesis platforms offers transformative potential for the synthesis of this compound and its analogs. numberanalytics.com These technologies provide precise control over reaction parameters, enhance safety, and facilitate high-throughput screening and optimization. organic-chemistry.org

Key research directions include:

Development of Flow Routes: Designing a multi-step continuous flow synthesis for pyridine derivatives can eliminate the need for isolating intermediates, thereby reducing waste and shortening production time. akjournals.comacs.org For instance, a flow process could sequentially construct the fluoropyridine core and then introduce the cyclopropylethoxy side chain in a "telescoped" sequence. acs.org

Automated Optimization: Integrating flow reactors with real-time analytical tools and machine learning algorithms allows for autonomous self-optimization. rsc.org Such systems can rapidly identify the optimal conditions (temperature, pressure, stoichiometry) for synthesizing the target compound with the highest yield and purity.

Modular and Cartridge-Based Synthesis: The development of modular, "plug-and-play" automated synthesizers that use pre-packaged reagent cartridges is making automated synthesis more accessible. nih.govyoutube.com Creating a cartridge-based protocol for forming key bonds in this compound could enable rapid, on-demand synthesis of analogs for medicinal chemistry programs. youtube.com

Platform/TechnologyKey FeaturesPotential ApplicationReferences
Packed-Bed MicroreactorEnables use of heterogeneous catalysts, high stability and catalyst reuse.Catalytic N-oxidation or other functionalizations of the pyridine ring. organic-chemistry.org
Microwave Flow ReactorCombines benefits of rapid microwave heating with continuous processing.Accelerating cyclization reactions to form the pyridine core. researchgate.net
Self-Optimizing SystemsIntegrates optimization algorithms with automated hardware for rapid condition screening.Fine-tuning reaction parameters for yield and purity maximization. rsc.org
Cartridge-Based SynthesizersUses pre-filled reagent cartridges for simplified, automated reaction setup and workup.Rapid synthesis of a library of analogs by varying the alcohol component. nih.govyoutube.com

A significant challenge is the handling of heterogeneous reactions or solids within continuous flow systems, which can lead to clogging. Therefore, developing robust, fully soluble reaction pathways is a critical prerequisite for successful integration.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling rapid, data-driven decision-making. nih.govmdpi.com For a molecule like this compound, AI/ML can be applied across its entire development lifecycle.

Emerging applications include:

Property Prediction: ML models can be trained on large datasets to predict physicochemical properties, biological activities, and metabolic liabilities of novel compounds. nih.govchemrxiv.org Specifically for this molecule, models could predict its solubility, membrane permeability, or potential off-target effects before it is even synthesized. researchgate.net Neural networks have already been used to predict the reactivity of fluorinating reagents, a concept that could be expanded to predict reaction outcomes for fluoropyridines. rsc.orgrsc.org

De Novo Design: Generative AI models can design entirely new molecules with a desired set of properties. mdpi.com By providing the model with a target profile (e.g., high potency against a specific enzyme, low toxicity), it could generate novel analogs of this compound that are optimized for a particular therapeutic application.

Retrosynthesis Planning: AI tools can analyze a complex molecular structure and propose viable synthetic routes, breaking it down into simpler, commercially available starting materials. This can accelerate the discovery of more efficient and cost-effective ways to produce the target compound.

AI/ML ApplicationMethodologyPotential Impact on this compoundReferences
QSAR ModelingSupport Vector Machines (SVMs), Random ForestsPredicting biological activity based on structural features of analogs. mdpi.com
ADMET PredictionDeep Neural Networks (DNNs)Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov
Generative DesignRecurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)Designing novel, optimized derivatives with enhanced properties. mdpi.com
Reaction Outcome PredictionNeural NetworksPredicting the success and yield of synthetic steps involving fluorination. rsc.orgrsc.org

The primary challenge in applying AI is the need for large, high-quality datasets for training. For novel chemical scaffolds, this data may be sparse, limiting the predictive power of the models. Therefore, integrating automated synthesis (for data generation) with AI (for analysis and prediction) in a closed loop is a key future goal. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical investigation)

The unique combination of a fluoropyridine ring and a cyclopropyl (B3062369) group makes this compound and its derivatives intriguing candidates for preclinical investigation against a range of biological targets. nih.gov Pyridine scaffolds are ubiquitous in medicinal chemistry and are found in drugs with diverse activities, including antimicrobial, antiviral, and anticancer properties. rsc.orgnih.govnih.govresearchgate.net

Future preclinical research could focus on:

Oncology: Many pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines. rsc.orgnih.gov Investigations could explore the potential of this compound to inhibit kinases, tubulin polymerization, or other pathways crucial for cancer cell growth. rsc.orgmdpi.com The fluorine substituent can enhance binding affinity and metabolic stability, potentially leading to more potent and durable anticancer effects. nih.gov

Infectious Diseases: The pyridine nucleus is a core component of many antibacterial and antiviral agents. nih.govnih.gov Preclinical screening against multidrug-resistant bacteria or viruses could uncover novel therapeutic applications. nih.gov

Central Nervous System (CNS) Disorders: The cyclopropyl motif is known to increase metabolic stability and, in some cases, brain permeability. nih.gov This makes analogs of this compound interesting for targets within the CNS, such as receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders. nih.gov

Therapeutic AreaPotential Biological Target(s)Rationale Based on Structural MotifsReferences
OncologyKinases, Tubulin, DNA, Alkaline PhosphataseFluorine can enhance binding; pyridine is a common scaffold in anticancer agents. rsc.orgnih.govmdpi.com
Infectious DiseasesBacterial or viral enzymes (e.g., DNA gyrase, proteases)Pyridine derivatives have a proven track record as antimicrobial agents. nih.govnih.gov
CNS DisordersGPCRs (e.g., mGluRs), Ion ChannelsCyclopropyl group can improve metabolic stability and CNS penetration. nih.govnih.gov

The main challenge in this area is target identification and validation. High-throughput screening combined with computational approaches will be necessary to efficiently screen this compound and its analogs against a wide array of biological targets to uncover the most promising therapeutic avenues.

Design of Next-Generation Materials Utilizing Fluoropyridine and Cyclopropyl Motifs

Beyond pharmaceuticals, the structural features of this compound suggest potential applications in materials science. Both fluorinated aromatics and cyclopropyl groups can impart unique and desirable properties to polymers and other functional materials.

Future research could explore:

Fluoropolymers: Perfluoropyridine (PFPy) is a known building block for advanced fluoropolymers. mdpi.com These materials often exhibit high thermal and oxidative stability, low dielectric constants, and low surface energy. mdpi.com By analogy, polymers incorporating the 3-fluoropyridine (B146971) motif could be designed for specialized applications in aerospace, electronics, or as advanced coatings. The high reactivity of halopyridines to nucleophilic aromatic substitution (SNAr) provides a viable pathway for polymerization. acs.org

Functional Polymers with Cyclopropyl Groups: The incorporation of cyclopropyl groups into polymer backbones can significantly alter their physical properties, including glass-transition temperature, thermal stability, and melt flow. researchgate.net This allows for the fine-tuning of material characteristics. Polymers derived from monomers containing the cyclopropylethoxy moiety could lead to new materials with tailored mechanical or thermal properties.

Organic Electronics: The electron-withdrawing nature of the fluoropyridine ring makes it a candidate for use in organic electronic materials, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning electronic properties is critical.

Material ClassKey Structural MotifPotential PropertiesPotential ApplicationsReferences
Fluoropolymers3-FluoropyridineHigh thermal stability, low dielectric constant, chemical resistance.Aerospace components, advanced coatings, electronic insulators. mdpi.com
Modified PolydienesCyclopropylModified glass-transition temperature, altered melt viscosity, amorphous thermoplastics.Specialty elastomers, energy-rich materials. researchgate.net
Organic SemiconductorsFluoropyridineTunable electron-accepting properties.Components in OLEDs, OPVs, and organic field-effect transistors (OFETs). mdpi.com

A key challenge will be the synthesis of suitable monomers based on the this compound scaffold and their subsequent polymerization. Developing cost-effective and scalable polymerization processes will be crucial for the practical realization of these next-generation materials.

Compound Name Reference Table

Abbreviation/Trivial NameSystematic Name
This compoundThis compound
PFPyPentafluoropyridine
Roflumilast3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
SB-273005(S)-N-[[5-[2-(2-Amino-2-oxoethyl)-1-piperidinyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methyl]-3,4-dihydro-8-(2-methyl-2-propanyl)-2-oxo-1(2H)-quinolinecarboxamide
VU0418506N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Q & A

Q. What are the established synthetic routes for 2-(1-cyclopropylethoxy)-3-fluoropyridine, and what key reaction conditions or catalysts are critical for optimizing yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, leveraging the reactivity of the fluorine atom at the 3-position of the pyridine ring. A common approach involves reacting 3-fluoro-2-hydroxypyridine with 1-cyclopropylethyl bromide under basic conditions (e.g., potassium carbonate in DMF at 60–80°C). Critical factors include:
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.
  • Yield optimization : Monitoring reaction time (12–24 hrs) and moisture exclusion prevents side reactions like hydrolysis.

Q. How does the stability of this compound vary under different storage or experimental conditions?

  • Methodological Answer : Stability is influenced by:
  • Temperature : Decomposition occurs above 120°C; refrigerated storage (2–8°C) in inert atmospheres (argon) is recommended.
  • Light exposure : Photodegradation is minimized using amber glassware or light-blocking containers.
  • pH sensitivity : Avoid strongly acidic conditions (pH < 3) to prevent cleavage of the cyclopropylethoxy group. Preliminary stability assays via HPLC tracking (C18 column, UV detection at 254 nm) are advised .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 19F^{19}\text{F}-NMR distinguishes fluorine environments (δ –110 to –120 ppm for aromatic F), while 1H^{1}\text{H}-NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 211.09 (calculated).
  • HPLC : Retention time comparison with standards validates purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Regioselectivity at the fluoropyridine ring is governed by:
  • Electronic effects : The electron-withdrawing fluorine atom activates the adjacent position for nucleophilic attack.
  • Steric hindrance : The bulky cyclopropylethoxy group directs substitutions to less hindered sites (e.g., para to fluorine).
    Mechanistic studies using isotopic labeling (18O^{18}\text{O}) or DFT calculations (B3LYP/6-31G*) can map transition states .

Q. How can computational modeling predict the reactivity or degradation pathways of this compound in complex reaction environments?

  • Methodological Answer :
  • DFT calculations : Simulate reaction pathways (e.g., hydrolysis, oxidation) to identify intermediates and activation energies.
  • Molecular dynamics : Model interactions with solvents (e.g., DMSO vs. water) to predict solubility and stability.
  • QSPR models : Correlate substituent effects (e.g., cyclopropylethoxy vs. methoxy) with degradation rates .

Q. What experimental strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Address discrepancies via:
  • Dose-response profiling : Use standardized assays (e.g., IC50_{50} in enzyme inhibition) across multiple cell lines.
  • Metabolic stability studies : LC-MS/MS analysis of plasma protein binding and CYP450 metabolism rates.
  • Structural analogs : Compare activity trends with fluoropyridine derivatives (e.g., 2-fluoro-3-methylpyridine) to isolate substituent effects .

Q. What approaches address the lack of toxicity and ecotoxicological data for this compound?

  • Methodological Answer : Prioritize:
  • In vitro assays : Ames test (bacterial mutagenicity) and zebrafish embryo toxicity (FET) for acute ecotoxicity.
  • QSAR models : Predict bioaccumulation potential using logP values and molecular weight.
  • Comparative analysis : Cross-reference toxicity profiles of structurally similar compounds (e.g., 2-chloro-3-fluoropyridine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.